Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis. The presence of the benzyl and fluorophenyl groups in this compound enhances its chemical properties, making it a valuable intermediate in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-4-piperidinamine (4-AP)
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)
- N-Phenethyl-4-piperidone (NPP)
Uniqueness
Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C${18}$H${20}$FNO$_{2}$, with a molecular weight of approximately 303.36 g/mol. The compound features a piperidine ring, a benzyl group, and a fluorinated phenyl substituent, which together contribute to its pharmacological properties.
This compound has been shown to interact with specific protein targets, particularly stress-activated protein kinase 2 alpha (p38 alpha). This interaction plays a crucial role in cellular responses to stress and inflammation. The compound's mechanism involves nucleophilic substitution reactions leading to the phosphorylation of various proteins, thereby activating downstream kinases and influencing multiple biochemical pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity in modulating signaling pathways associated with stress responses. Biochemical assays have been utilized to assess its efficacy in inhibiting or activating specific kinases, providing insights into its pharmacological potential.
Comparative Analysis with Related Compounds
The following table summarizes the characteristics and biological activities of this compound compared to related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Piperidine ring with benzyl and fluorophenyl groups | Modulates p38 alpha kinase activity |
4-Fluorobenzylamine | Fluorobenzyl group without carboxylate | Simpler amine structure |
2-(4-Fluoro-benzyl)-pyrrolidine | Pyrrolidine ring instead of piperidine | Different ring structure alters biological activity |
4-Fluorobenzyl chloride | Precursor for synthesis | Reactive halide for nucleophilic reactions |
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For example, compounds similar to this compound have been investigated for their interactions with various biological macromolecules, leading to improved potency as enzyme inhibitors .
Additionally, research has indicated that the incorporation of fluorinated groups can significantly enhance the lipophilicity and bioavailability of piperidine-based compounds, making them more effective in therapeutic applications .
Properties
Molecular Formula |
C19H20FNO2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H20FNO2/c20-17-11-9-16(10-12-17)18-8-4-5-13-21(18)19(22)23-14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14H2 |
InChI Key |
FQPDTJZLPAPAJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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